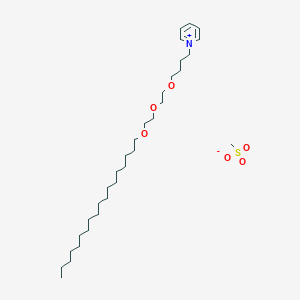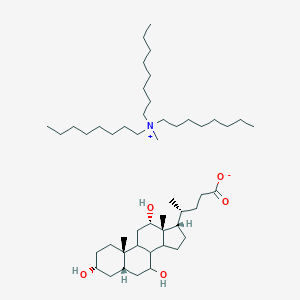
Trioctylmethylammonium cholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctylmethylammonium cholate (TOMA-cholate) is a cationic surfactant that has been extensively studied in the field of nanotechnology and drug delivery systems. It is a derivative of cholic acid, which is a natural bile acid found in mammals. TOMA-cholate has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing.
作用機序
Trioctylmethylammonium cholate acts as a surfactant and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs or nucleic acids, protecting them from degradation and increasing their solubility. This compound can also interact with cell membranes, facilitating the uptake of drugs or nucleic acids into cells.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic at low concentrations. However, at high concentrations, it can disrupt cell membranes and cause cytotoxicity. This compound can also interact with proteins and enzymes, affecting their activity and stability.
実験室実験の利点と制限
Trioctylmethylammonium cholate has several advantages for lab experiments, including its ability to enhance the solubility and bioavailability of drugs and nucleic acids, its biocompatibility, and its ease of synthesis. However, this compound can be cytotoxic at high concentrations and can interact with proteins and enzymes, affecting their activity and stability.
将来の方向性
There are several future directions for Trioctylmethylammonium cholate research. One area of interest is the development of this compound-based drug delivery systems for cancer therapy. Another area of interest is the use of this compound as a biosensor for the detection of various analytes. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to new applications in nanotechnology and biomedicine.
In conclusion, this compound is a cationic surfactant that has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to new breakthroughs in the field of nanotechnology and biomedicine.
合成法
Trioctylmethylammonium cholate can be synthesized through a two-step process. The first step involves the synthesis of trioctylmethylammonium bromide (TOMA-Br) by reacting octyl bromide with N,N,N-trimethylamine. The second step involves the reaction of TOMA-Br with cholic acid in the presence of a base, such as sodium hydroxide, to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
Trioctylmethylammonium cholate has been extensively studied for its applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. This compound can also be used to deliver nucleic acids, such as DNA and siRNA, for gene therapy applications. Additionally, this compound has been used as a biosensor for the detection of various analytes, such as glucose and cholesterol.
特性
CAS番号 |
124536-24-9 |
|---|---|
分子式 |
C49H93NO5 |
分子量 |
776.3 g/mol |
IUPAC名 |
methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |
InChIキー |
BTSSEYZKDFVGFN-QSPPONFGSA-M |
異性体SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同義語 |
MeA cholate trioctylmethylammonium cholate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



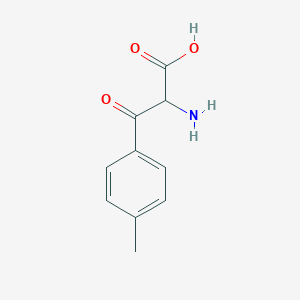
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)
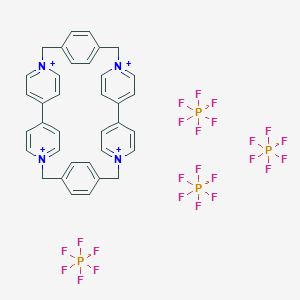
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


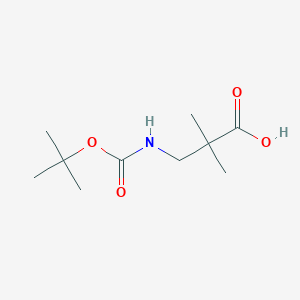

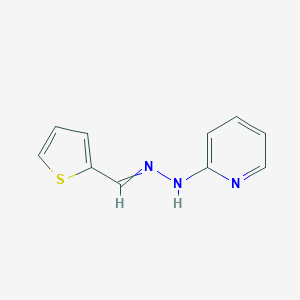


![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)

